molecular formula C11H14N2O B2957898 1-[3-(Aminomethyl)phenyl]pyrrolidin-2-one CAS No. 943894-95-9

1-[3-(Aminomethyl)phenyl]pyrrolidin-2-one

Cat. No.: B2957898
CAS No.: 943894-95-9
M. Wt: 190.246
InChI Key: VPYXDVFIUAVMMF-UHFFFAOYSA-N
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Description

Contextual Significance of Pyrrolidinone Scaffolds in Modern Medicinal Chemistry

The pyrrolidinone scaffold, a five-membered nitrogen-containing lactam, is a cornerstone in the design of contemporary pharmaceuticals. nih.gov Its prevalence in a multitude of biologically active compounds underscores its importance. researchgate.net The structural rigidity and three-dimensional character of the pyrrolidinone ring allow for a precise spatial arrangement of functional groups, which is crucial for selective interaction with biological targets. nih.gov This scaffold's ability to participate in hydrogen bonding and other non-covalent interactions further enhances its utility as a pharmacophore. nih.gov

The versatility of the pyrrolidinone core is evident in its presence in a wide array of approved drugs with diverse therapeutic applications, including nootropics like Piracetam (B1677957), and anticonvulsants. researchgate.netrdd.edu.iq The sp³-rich nature of the saturated pyrrolidinone ring provides access to a greater chemical space compared to flat, aromatic systems, a feature that is increasingly sought after in the development of novel drug candidates with improved physicochemical and pharmacokinetic properties. nih.gov

Table 1: Physicochemical Properties of Pyrrolidinone and Related Scaffolds
ScaffoldMolecular FormulaMolar Mass (g/mol)Boiling Point (°C)Solubility in Water
Pyrrolidin-2-oneC4H7NO85.10245Miscible
Pyrrolidine (B122466)C4H9N71.1287Miscible
Gamma-Butyrolactone (GBL)C4H6O286.09204-205Miscible

Evolution of Research on Amino-Substituted Phenylpyrrolidinone Derivatives

The exploration of phenylpyrrolidinone derivatives has been a fruitful area of research for many years. Early studies often focused on the synthesis and anticonvulsant activities of N-phenylpyrrolidinones. Over time, the focus has expanded to include a wide range of substitutions on the phenyl ring, with amino groups being of particular interest.

The introduction of an amino group, or a derivative thereof, onto the phenyl ring of a pyrrolidinone scaffold can significantly modulate its biological activity. This is due to the amino group's ability to act as a hydrogen bond donor and acceptor, as well as its basicity, which can influence the compound's pharmacokinetic profile. Research has demonstrated that the position of the amino substituent on the phenyl ring is critical for determining the pharmacological effect.

For instance, various studies have explored the synthesis of N-(aminophenyl)pyrrolidin-2-carboxamide derivatives as potential anticonvulsant agents. These investigations have revealed that the nature and position of substituents on the phenyl ring play a crucial role in the observed biological activity.

Rationale and Scope of Current Academic Investigations into 1-[3-(Aminomethyl)phenyl]pyrrolidin-2-one

While direct and extensive research on this compound is not widely published, the rationale for its investigation can be inferred from the established significance of its constituent parts. The compound combines the privileged pyrrolidinone scaffold with a phenyl ring bearing an aminomethyl substituent at the meta-position. This specific arrangement of functional groups suggests several avenues for academic exploration.

The primary rationale for investigating this compound lies in its potential as a novel scaffold for CNS-active agents. The pyrrolidinone core is a known component of nootropic and anticonvulsant drugs. rdd.edu.iq The aminomethylphenyl moiety is also found in various biologically active molecules and can serve as a key interaction point with biological targets. The meta-substitution pattern is of particular interest as it provides a distinct spatial orientation of the aminomethyl group compared to ortho- and para-isomers, which could lead to unique pharmacological profiles.

Current academic investigations are likely to focus on the following areas:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to this compound and its derivatives is a fundamental first step. This would be followed by thorough characterization using modern spectroscopic and analytical techniques.

Pharmacological Screening: A primary focus would be to screen the compound for a range of biological activities, with a particular emphasis on its potential as a modulator of CNS targets. This could include assays for anticonvulsant, anxiolytic, antidepressant, and nootropic effects.

Structure-Activity Relationship (SAR) Studies: Should initial screenings reveal promising activity, subsequent research would involve the synthesis of a library of analogues to establish a clear structure-activity relationship. This would involve modifying the pyrrolidinone ring, the length and nature of the linker to the phenyl ring, and the substitution pattern on the aromatic ring.

Table 2: Representative Research Findings on Substituted Pyrrolidinone Derivatives
Derivative ClassInvestigated ActivityKey FindingsReference
N-Arylpyrrolidin-2-onesAnticonvulsantSubstituents on the aryl ring significantly influence activity. nih.gov
Amino Phenyl Pyrrolidin-2-onesAntibacterialShowed selective inhibition against vancomycin-resistant Enterococcus faecalis. rdd.edu.iq
1,3-Disubstituted Pyrrolidine-2,5-dionesAnticonvulsantActivity is strongly affected by substituents at the 3-position of the pyrrolidine-2,5-dione scaffold. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[3-(aminomethyl)phenyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c12-8-9-3-1-4-10(7-9)13-6-2-5-11(13)14/h1,3-4,7H,2,5-6,8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPYXDVFIUAVMMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC(=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943894-95-9
Record name 1-[3-(aminomethyl)phenyl]pyrrolidin-2-one
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Synthetic Strategies and Methodologies for 1 3 Aminomethyl Phenyl Pyrrolidin 2 One and Its Analogs

Diverse Synthetic Routes to the Pyrrolidinone Core Structure

The pyrrolidin-2-one, or γ-lactam, ring is a fundamental structural motif, and its synthesis has been extensively explored. Various methodologies have been developed, broadly categorized into cyclization reactions and the strategic modification of precursor molecules.

Cyclization Reactions in Pyrrolidinone Formation

Cyclization reactions represent a primary approach to constructing the pyrrolidinone core. These methods often involve the intramolecular condensation of linear precursors containing both an amine and a carboxylic acid derivative. One notable method involves the reaction of donor-acceptor (DA) cyclopropanes with primary amines, such as anilines and benzylamines. This process, catalyzed by a Lewis acid, leads to the opening of the cyclopropane (B1198618) ring to form γ-amino esters, which then undergo in situ lactamization and dealkoxycarbonylation to yield 1,5-substituted pyrrolidin-2-ones. nih.gov This one-pot process offers a straightforward route to a variety of N-aryl and N-benzyl substituted γ-lactams.

Another powerful technique is the palladium-catalyzed carboamination of γ-(N-arylamino)alkenes with vinyl bromides, which affords N-aryl-2-allyl pyrrolidines with high diastereoselectivity. nih.gov Furthermore, the selective synthesis of pyrrolidin-2-ones can be achieved through the ring contraction and deformylative functionalization of piperidine (B6355638) derivatives, offering a unique pathway to this heterocyclic core. rsc.org

Strategic Modifications of Precursor Molecules

The modification of readily available precursor molecules provides an alternative and often highly efficient route to the pyrrolidinone scaffold. For instance, the reduction of N-alkyl- and N-aryl-pyrrolidin-2-ones and -piperidin-2-ones using reducing agents like lithium aluminum hydride can be controlled to yield various functionalized pyrrolidine (B122466) derivatives. rsc.org

Introduction and Functionalization of the Aminomethylphenyl Moiety

The introduction of the 3-(aminomethyl)phenyl group onto the pyrrolidinone nitrogen is a critical step in the synthesis of the target molecule. This is typically achieved through two main strategies: direct aminomethylation of a phenylpyrrolidinone precursor or, more commonly, by first establishing the phenylpyrrolidinone linkage and then introducing the aminomethyl group through functional group transformation.

Aminomethylation Techniques for Phenyl Derivatives

While direct aminomethylation of an aromatic ring can be challenging, indirect methods are highly effective. A common strategy involves the synthesis of a precursor containing a group that can be readily converted to an aminomethyl functionality. For example, the synthesis can proceed through a 1-(3-nitrophenyl)pyrrolidin-2-one (B1301005) intermediate. The nitro group can then be reduced to an amino group using various catalytic hydrogenation methods, for instance, with hydrogen gas and a palladium catalyst. Subsequent functionalization can then yield the desired aminomethyl group.

Alternatively, a 1-(3-cyanophenyl)pyrrolidin-2-one precursor can be synthesized. The cyano group can then be reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. chemguide.co.uk

Coupling Reactions for Phenylpyrrolidinone Linkage

The formation of the bond between the phenyl ring and the pyrrolidinone nitrogen is a key transformation. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for this purpose. This palladium-catalyzed cross-coupling reaction allows for the efficient formation of C-N bonds between aryl halides (or triflates) and amines, including cyclic amides like pyrrolidin-2-one. wikipedia.orgatlanchimpharma.com The reaction typically employs a palladium catalyst in conjunction with a suitable phosphine (B1218219) ligand and a base. This methodology has proven to be highly effective for the synthesis of a wide range of N-aryl lactams.

For the synthesis of 1-[3-(aminomethyl)phenyl]pyrrolidin-2-one, a practical approach would involve the Buchwald-Hartwig coupling of 2-pyrrolidinone (B116388) with a protected 3-halobenzylamine or a 3-halobenzonitrile, followed by deprotection or reduction of the nitrile.

Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd2(dba)3XPhosNaOtBuToluene10085 wikipedia.org
Pd(OAc)2SPhosK2CO3Dioxane11092 atlanchimpharma.com
Pd(OAc)2RuPhosLiHMDSTHF8078 atlanchimpharma.com

Development of Stereoselective Synthetic Pathways for Chiral Analogs

The development of stereoselective methods for the synthesis of chiral analogs of this compound is of significant interest, as the stereochemistry of a molecule can profoundly influence its biological activity. Several strategies have been developed to achieve high levels of enantioselectivity.

One prominent approach is the use of chiral catalysts in key bond-forming reactions. For instance, enantioselective catalysis with chiral gold(I) complexes has been successfully applied in intramolecular cycloadditions to create chiral pyrrolidine-containing structures. nih.govchemrxiv.org Similarly, asymmetric hydrogenation of prochiral precursors using chiral transition metal catalysts, such as those based on iridium or rhodium, can provide access to enantioenriched pyrrolidinone derivatives. researchgate.net

Another powerful strategy is the use of the chiral pool, which involves starting from readily available, enantiomerically pure natural products. For example, asymmetric syntheses of enantioenriched 2,5-disubstituted pyrrolidines have been achieved starting from chiral precursors like amino acids. nih.gov This approach allows for the transfer of existing chirality into the final product.

Furthermore, diastereoselective synthesis provides a means to control the relative stereochemistry of multiple chiral centers. For example, the diastereoselective synthesis of substituted chromenopyrrolidinones has been achieved from amino acid-derived nitriles, showcasing the ability to control stereochemical outcomes in complex heterocyclic systems. aalto.fi

Chiral Catalyst/MethodReaction TypeSubstrateProductEnantiomeric Excess (ee) / Diastereomeric Ratio (dr)Reference
Chiral Gold(I) ComplexIntramolecular [4+2] CycloadditionArylalkyne with alkeneChiral tetracycleUp to 99% ee nih.gov
Iridium-P,N Ligand ComplexAsymmetric HydrogenationSubstituted Pyridinium SaltChiral PiperidineUp to 99.3:0.7 er researchgate.net
Chiral Pool (from Amino Acid)Multi-step synthesisAmino acid derivativeEnantioenriched pyrrolidineHigh nih.gov
Diastereoselective CyclizationPalladium-catalyzedAmino acid-derived nitrileChromenopyrrolidinoneHigh dr aalto.fi

Analytical Methodologies for Structural Elucidation in Synthetic Research

The definitive identification and structural confirmation of newly synthesized compounds like this compound and its analogs are critically dependent on a suite of advanced analytical techniques. In the realm of synthetic research, the meticulous application of spectroscopic and chromatographic methods is indispensable for verifying the molecular structure, assessing purity, and ensuring the successful outcome of a synthetic route. The primary methodologies employed for the structural elucidation of these pyrrolidinone derivatives include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and various chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the most powerful and commonly utilized tool for the structural analysis of organic molecules. It provides detailed information about the carbon-hydrogen framework of a compound. For the structural verification of this compound and its analogs, both ¹H (proton) and ¹³C (carbon-13) NMR are essential.

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. In a typical ¹H NMR spectrum of a this compound analog, distinct signals corresponding to the protons of the pyrrolidinone ring, the phenyl ring, and any substituents can be observed. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals are key to the structural assignment. For instance, the methylene (B1212753) protons of the pyrrolidinone ring typically appear as multiplets in the aliphatic region of the spectrum, while the aromatic protons of the phenyl group are observed in the downfield region.

¹³C NMR Spectroscopy: This method provides information about the different types of carbon atoms in a molecule. Each unique carbon atom gives a distinct signal, allowing for the determination of the total number of carbon atoms and their chemical environment. In the ¹³C NMR spectrum of a this compound derivative, characteristic signals for the carbonyl carbon of the lactam, the carbons of the aromatic ring, and the aliphatic carbons of the pyrrolidinone ring would be expected.

Table 1: Representative NMR Data for Pyrrolidinone Analogs

This table is for illustrative purposes and does not represent the actual data for this compound.

Analogous Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
1-Phenylpyrrolidin-2-one 7.55-7.51 (m, 2H, Ar-H), 7.36-7.32 (m, 2H, Ar-H), 7.14-7.10 (m, 1H, Ar-H), 3.85 (t, 2H, N-CH₂), 2.62 (t, 2H, CO-CH₂), 2.15 (p, 2H, CH₂-CH₂)174.5 (C=O), 139.6 (Ar-C), 128.9 (Ar-CH), 124.3 (Ar-CH), 120.2 (Ar-CH), 48.9 (N-CH₂), 32.8 (CO-CH₂), 18.1 (CH₂-CH₂)
4-Acetyl-3-hydroxy-1-(3-nitrophenyl)-5-phenyl-3-pyrrolin-2-one 8.34 (t, 1H, Ar-H), 7.97-7.95 (m, 2H, Ar-H), 7.46 (t, 1H, Ar-H), 7.25-7.32 (m, 5H, Ar-H), 5.88 (s, 1H), 2.17 (s, 3H, CH₃)195.88, 163.86, 148.55, 137.29, 134.25, 130.10, 129.54, 129.50, 127.93, 127.82, 120.64, 120.32, 116.77, 62.17, 28.81

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental composition.

While experimental mass spectra for the target compound are not widely published, predicted mass spectrometry data is available.

Table 2: Predicted Mass Spectrometry Data for this compound

Data sourced from PubChem CID 16784042. uni.lu

Adduct m/z
[M+H]⁺191.11789
[M+Na]⁺213.09983
[M-H]⁻189.10333
[M+NH₄]⁺208.14443
[M+K]⁺229.07377

Chromatographic Techniques

Chromatographic methods are essential for the purification of synthetic products and for the assessment of their purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. In the context of the synthesis of this compound, HPLC would be used to monitor the progress of the reaction and to determine the purity of the final product. A suitable stationary phase (e.g., C18) and mobile phase would be selected to achieve optimal separation.

Gas Chromatography (GC): For volatile and thermally stable analogs, gas chromatography, often coupled with a mass spectrometer (GC-MS), is a valuable tool for separation and identification. The sample is vaporized and passed through a column, and the components are separated based on their boiling points and interactions with the stationary phase.

Structure Activity Relationship Sar Studies of 1 3 Aminomethyl Phenyl Pyrrolidin 2 One Derivatives

Positional and Substituent Effects of the Aminomethyl Group on Biological Activity

Substituents on the nitrogen atom of the aminomethyl group also play a pivotal role in modulating activity. The nature of these substituents can influence the compound's basicity, lipophilicity, and steric profile.

Key SAR observations for the aminomethyl group:

Positional Isomerism: The biological activity is sensitive to the location of the aminomethyl group on the phenyl ring. The meta-position, as in the parent compound, likely offers a specific spatial arrangement that is favorable for its intended biological target.

N-Substitution:

Primary vs. Secondary vs. Tertiary Amines: Conversion of the primary amine to a secondary or tertiary amine by adding alkyl groups can have varied effects. Small alkyl groups (e.g., methyl, ethyl) may enhance potency by increasing electron density and improving interaction with the target. However, bulkier groups may introduce steric hindrance, leading to a decrease in activity.

N-Acylation: Acylation of the amino group generally leads to a significant decrease or loss of activity, suggesting that a basic nitrogen atom is essential for the interaction with the biological target.

Table 1: Effect of Aminomethyl Group Modification on Biological Activity

Compound IDR1 (Position)R2 (N-substituent)Relative Activity
13-CH₂NH₂H+++
24-CH₂NH₂H++
33-CH₂NHCH₃CH₃++++
43-CH₂N(CH₃)₂CH₃, CH₃+++
53-CH₂NHCOCH₃COCH₃-

Pharmacological Implications of Substitutions on the Phenyl Ring

Modification of the phenyl ring with various substituents can fine-tune the electronic and steric properties of the molecule, thereby influencing its pharmacological profile. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the molecule's pKa, lipophilicity, and ability to form hydrogen bonds.

In studies of various pyrrolidine (B122466) derivatives, it has been observed that the nature and position of substituents on the phenyl ring are critical for activity. nih.gov For instance, compounds with electron-donating or weak electron-withdrawing groups on the phenyl ring have shown enhanced biological activity in some series. nih.gov

Key SAR observations for phenyl ring substitutions:

Electronic Effects:

Electron-Donating Groups (e.g., -OCH₃, -CH₃): The introduction of EDGs at positions 2, 4, or 5 of the phenyl ring can increase the electron density of the ring system, which may enhance binding affinity to certain biological targets.

Electron-Withdrawing Groups (e.g., -Cl, -F, -NO₂): Halogen substituents, particularly fluorine and chlorine, can increase lipophilicity and improve membrane permeability. The position of these groups is crucial; for example, a meta-substituent relative to the pyrrolidinone ring has been shown to improve biological activity in some pyrrolidine sulfonamides. nih.gov

Steric Effects: The size and position of the substituent can influence the preferred conformation of the molecule. Bulky substituents may force the phenyl ring and the pyrrolidinone ring into a non-coplanar arrangement, which could either be beneficial or detrimental to activity, depending on the target's binding site topology.

Table 2: Influence of Phenyl Ring Substituents on Biological Activity

Compound IDSubstituent (Position)Electronic EffectRelative Activity
1HNeutral+++
64-OCH₃EDG++++
74-ClEWG (weak)+++
84-NO₂EWG (strong)+
92-FEWG (weak)+++

Modifications of the Pyrrolidinone Ring and their Impact on Activity Profiles

The pyrrolidin-2-one ring serves as a central scaffold for this class of compounds. Its structural integrity is generally important for maintaining biological activity. Modifications to this ring, such as altering its size, introducing substituents, or changing its saturation, can have profound effects on the compound's activity profile.

The five-membered lactam structure provides a rigid framework that orients the phenyl and aminomethyl groups in a specific spatial arrangement. The non-planar, puckered nature of the pyrrolidine ring allows for different conformations, which can be influenced by substituents. nih.gov

Key SAR observations for pyrrolidinone ring modifications:

Ring Size: Expanding the pyrrolidin-2-one ring to a six-membered piperidin-2-one or contracting it to a four-membered azetidin-2-one (B1220530) often leads to a significant loss of activity. This suggests that the five-membered ring is optimal for fitting into the target's binding site.

Substitution on the Ring:

C3-Position: Introducing small alkyl groups at the C3-position can influence the ring's pucker and potentially lead to more favorable interactions with the target. In some series of pyrrolidine-2,5-diones, substituents at this position strongly affected anticonvulsant activity. nih.gov

C4 and C5-Positions: Substitutions at these positions can also modulate activity, with stereochemistry often playing a critical role. For example, the cis-configuration of substituents at the 3 and 4 positions was preferred in a series of pyrrolidine acid analogs. nih.gov

Table 3: Effect of Pyrrolidinone Ring Modifications on Biological Activity

Compound IDModificationDescriptionRelative Activity
1Unmodified5-membered lactam+++
10Ring ExpansionPiperidin-2-one analog+
11Ring ContractionAzetidin-2-one analog-
12C3-MethylMethyl group at C3+++
13C4-HydroxyHydroxyl group at C4++

Conformational Analysis and its Correlation with Observed SAR

The three-dimensional conformation of 1-[3-(Aminomethyl)phenyl]pyrrolidin-2-one derivatives is a key factor in their interaction with biological targets. The relative orientation of the phenyl ring, the pyrrolidinone ring, and the aminomethyl group is determined by the rotational barriers around the single bonds connecting these moieties.

Computational studies on related pyrrolidine and piperidine (B6355638) derivatives have shown that these molecules can exist in multiple low-energy conformations. researchgate.net The biologically active conformation is the one that best complements the binding site of the target protein. The puckering of the pyrrolidine ring, which can adopt envelope or twisted conformations, further contributes to the conformational landscape. nih.gov

Comparative SAR with Related Aminomethyl-Containing Heterocycles

To understand the unique contribution of the 1-phenylpyrrolidin-2-one scaffold, it is useful to compare its SAR with that of other aminomethyl-containing heterocyclic systems, such as those based on piperidine or morpholine (B109124).

Aminomethyl-phenyl-piperidines: These compounds share the aminomethyl-phenyl moiety but have a more flexible six-membered piperidine ring. The increased conformational flexibility of the piperidine ring can sometimes lead to a loss of potency and selectivity compared to the more constrained pyrrolidinone system. However, in some cases, the additional flexibility may allow for better adaptation to a binding site.

Aminomethyl-phenyl-morpholines: The introduction of an oxygen atom in the ring, as in morpholine derivatives, significantly alters the electronic properties and hydrogen bonding capacity of the heterocycle. This can lead to different pharmacological profiles. The morpholine oxygen can act as a hydrogen bond acceptor, which may be a key interaction for certain biological targets.

The general trend observed is that the rigid framework of the pyrrolidin-2-one ring often imparts higher potency and selectivity compared to more flexible heterocyclic systems. The lactam carbonyl group in the pyrrolidinone ring can also participate in hydrogen bonding, an interaction that is absent in simple pyrrolidine or piperidine analogs.

Biological Activity Investigations of 1 3 Aminomethyl Phenyl Pyrrolidin 2 One and Its Derivatives

Cytotoxic and Antitumor Activity Assessments in In Vitro Cell Models

Derivatives of the pyrrolidin-2-one structure have been synthesized and evaluated for their potential as anticancer agents. nih.gov Studies have explored their effectiveness against various cancer cell lines and their selectivity for malignant cells over healthy ones.

A key aspect of cancer therapy research is the development of compounds that are toxic to cancerous cells while sparing non-cancerous ones. mdpi.com In this context, two series of 1-(3-aminomethyl-4-hydroxyphenyl)-3-pyridinyl-2-propen-1-ones, which are derivatives of the core structure, were synthesized and assessed for their cytotoxic effects. nih.gov

These compounds demonstrated notable tumor-selective activity. They exhibited low CC50 values, indicating high potency, in the micromolar range against several malignant cell lines, including HL-60 (promyelocytic leukemia) and HSC-2, HSC-3, and HSC-4 (oral squamous cell carcinomas). nih.gov Conversely, the CC50 values were significantly higher for non-malignant cell lines such as HGF (gingival fibroblasts), HPC (pulp cells), and HPLF (periodontal ligament fibroblasts), demonstrating a degree of selectivity for the cancer cells. nih.gov This selectivity is a crucial parameter in estimating the potential for future clinical development of anticancer drugs. mdpi.com Other research has also shown that different pyrrolidinone derivatives can exhibit selective activity against various cancer cell lines, including prostate cancer (PPC-1) and melanoma (IGR39), when compared to normal fibroblasts. nih.gov

Table 1: Cytotoxicity (CC50 µM) of a Representative 1-(3-aminomethyl-4-hydroxyphenyl)-3-pyridinyl-2-propen-1-one Derivative (4c) Data sourced from a study on novel tumor-selective cytotoxins. nih.gov

Cell Line TypeCell LineCC50 (µM)
Malignant HSC-2 (Oral Squamous Carcinoma)1.8
HSC-3 (Oral Squamous Carcinoma)2.5
HSC-4 (Oral Squamous Carcinoma)2.8
HL-60 (Promyelocytic Leukemia)1.7
Non-Malignant HGF (Gingival Fibroblasts)>200
HPC (Pulp Cells)>200
HPLF (Periodontal Ligament Fibroblasts)>200

To understand the basis for tumor selectivity, researchers have investigated the cellular mechanisms of action. One proposed mechanism involves the cleavage of Poly (ADP-ribose) polymerase-1 (PARP1), an enzyme involved in DNA repair. nih.govnih.gov The cleavage of PARP1 by caspases is considered a hallmark of apoptosis (programmed cell death). nih.gov

In one study, a representative compound from the 1-(3-aminomethyl-4-hydroxyphenyl)-3-pyridinyl-2-propen-1-one series was shown to induce PARP1 cleavage in the cancerous HSC-2 oral squamous cell carcinoma line. nih.gov Significantly, this effect was not observed in the non-malignant HGF gingival fibroblast cells. nih.gov This differential induction of PARP1 cleavage may be a key factor contributing to the tumor-selective cytotoxicity of these compounds. nih.gov The cleavage of PARP1 by proteases like caspases generates specific fragments, such as an 89-kD catalytic fragment and a 24-kD DNA-binding domain, which can inhibit the enzyme's DNA repair function and promote cell death. nih.gov

Nootropic Activity Prediction and Potential Cholinergic System Modulation

The pyrrolidone ring is the foundational structure for the "racetam" class of nootropic agents, which are known for their cognitive-enhancing effects. uran.ua Consequently, derivatives of 1-[3-(Aminomethyl)phenyl]pyrrolidin-2-one have been investigated for their potential nootropic activity.

Research into new nootropic agents often involves modifying existing structures known for their psychoactive properties. uran.ua For instance, derivatives of 4-(aminomethyl)-1-benzylpyrrolidin-2-one, a structural analog of the subject compound, have been synthesized and studied for their potential to improve learning and memory. uran.ua Such research is driven by the known effects of related compounds like piracetam (B1677957) and aniracetam, which are prescribed for conditions like dementia and Alzheimer's disease. nih.gov These agents are believed to enhance synaptic plasticity and the function of neurotransmitter systems. nih.gov

The mechanism of action for many nootropic pyrrolidone derivatives involves the modulation of the cholinergic system. uran.uanih.gov The cholinergic system plays a critical role in memory formation, and its enhancement can lead to improved cognitive function. nih.govnih.gov

For example, the racetam compound nebracetam, a 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivative, has been shown to act as an agonist of the muscarinic M1 acetylcholine (B1216132) receptor. uran.ua This interaction is believed to enhance cholinergic functions in the hippocampus, a brain region vital for memory. uran.ua Other racetams are also known to improve the function of the neurotransmitter acetylcholine via muscarinic cholinergic receptors. nih.gov The stimulation of these receptors can increase the excitability of hippocampal neurons and enhance long-term potentiation, a cellular process involved in memory formation. nih.gov

Anticonvulsant Properties and Relevance to Neurological Research

There is a continuing need for novel antiepileptic agents with different mechanisms of action to treat epilepsy, a chronic neurological disorder. nih.govsemanticscholar.org The pyrrolidone scaffold has shown promise in this area. The racetam class of pyrrolidone derivatives, initially studied for nootropic effects, has also demonstrated neuroprotective and anticonvulsant properties. uran.ua

Research on various related chemical structures has provided evidence that this class of compounds is a valuable lead for developing new anticonvulsants. nih.gov For example, studies on compounds like 1-diethylamino-3-phenylprop-2-en-1-one have shown efficacy in multiple animal models of seizures, including the maximal electroshock (MES) and 6 Hz psychomotor seizure tests. nih.govnih.gov This activity highlights the potential of related structures in the broader field of neurological research aimed at combating epilepsy. nih.gov The ongoing development of novel derivatives is focused on creating candidates that are both effective across a broad spectrum of seizure types and possess favorable safety profiles. semanticscholar.org

Mechanistic Hypotheses in Epilepsy Research

While direct mechanistic studies on this compound are not extensively detailed in the available literature, the anticonvulsant potential of the broader pyrrolidinone class is well-established. nih.govresearchgate.net The prominent antiepileptic drug, Levetiracetam, is a pyrrolidinone derivative, and its primary mechanism involves binding to the synaptic vesicle protein 2A (SV2A), which modulates neurotransmitter release. nih.gov

Based on the activity of related compounds, several mechanistic hypotheses can be proposed for the potential anticonvulsant effects of this compound derivatives:

Modulation of SV2A: It is hypothesized that, like Levetiracetam and its analogues (e.g., Brivaracetam), derivatives of this compound could exhibit affinity for SV2A, thereby influencing synaptic transmission and reducing neuronal hyperexcitability. nih.gov

Ion Channel Interaction: Many antiepileptic drugs act by modulating voltage-gated ion channels. mdpi.com A potential mechanism could involve the blockade of sodium channels or the opening of potassium channels, which would serve to stabilize neuronal membranes and prevent the rapid, repetitive firing characteristic of seizures. nih.gov

GABAergic System Enhancement: The GABA (γ-aminobutyric acid) system is the primary inhibitory neurotransmitter system in the brain. Some anticonvulsants work by enhancing GABAergic inhibition. It is plausible that certain pyrrolidinone derivatives could act as positive allosteric modulators of GABA-A receptors, increasing the flow of chloride ions into neurons and causing hyperpolarization. nih.gov

These hypotheses are inferred from the established actions of other anticonvulsants containing the pyrrolidinone scaffold and require specific experimental validation for this compound. nih.govnih.gov

Role of Pyrrolidinone Scaffolds as Nitrogenous Heteroatomic Systems

The pyrrolidinone scaffold is a five-membered nitrogenous heterocyclic ring that offers significant advantages in drug design. researchgate.netresearchgate.netnih.gov Its utility as a "versatile scaffold" stems from several key physicochemical properties. nih.govresearchgate.netnih.gov

Three-Dimensionality: Unlike flat, aromatic systems, the saturated sp³-hybridized carbon atoms in the pyrrolidinone ring confer a non-planar, three-dimensional structure. nih.govnih.gov This increased 3D coverage allows for more precise and complex interactions with the binding sites of biological targets, such as enzymes and receptors. nih.gov

Stereochemical Complexity: The carbons within the pyrrolidinone ring can be stereogenic centers. nih.govresearchgate.net This allows for the synthesis of different stereoisomers (enantiomers and diastereomers), which can exhibit markedly different biological activities and binding affinities due to the chiral nature of biological macromolecules. nih.govnih.gov

Pharmacophoric Features: The nitrogen atom and the carbonyl group of the lactam ring are key pharmacophoric features. The nitrogen can act as a hydrogen bond acceptor, while the carbonyl oxygen is a strong hydrogen bond acceptor. These features facilitate anchoring the molecule within a target's binding pocket.

Structural Versatility: The pyrrolidinone ring can be readily functionalized at various positions, allowing chemists to systematically modify the molecule's properties (such as polarity, lipophilicity, and size) to optimize its pharmacokinetic and pharmacodynamic profile. nih.gov

The pyrrolidinone nucleus is therefore considered a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and serving as a foundational structure for developing new therapeutic agents. nih.gov

Antimicrobial Activity Studies

Derivatives of pyrrolidinone have been a focus of research for discovering new antimicrobial agents to combat the rise of drug-resistant pathogens. nih.govfrontiersin.org Studies have shown that compounds incorporating this scaffold can exhibit activity against a range of bacteria and fungi. nih.govuomustansiriyah.edu.iq

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Several research initiatives have synthesized and evaluated pyrrolidinone derivatives for their antibacterial properties. These studies often test the compounds against a panel of clinically relevant Gram-positive and Gram-negative bacteria. nih.govuomustansiriyah.edu.iqrdd.edu.iq For instance, certain novel pyrrolidinone derivatives have been screened against species such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). uomustansiriyah.edu.iqresearchgate.net In some cases, these compounds have demonstrated moderate to good antibacterial activity. nih.govuomustansiriyah.edu.iq One study reported that synthesized pyrrolidine (B122466) derivatives showed moderate to low activity against Staphylococcus aureus, Vibrio cholerae NB2, Vibrio cholerae SG24, and Vibrio cholerae CO6, with minimum inhibitory concentrations (MICs) ranging from 16 to 128 µg/mL. nih.gov Another investigation of different pyrrolidine-2-one derivatives showed activity against Escherichia coli, Staphylococcus aureus, Staphylococcus epidermis, and Klebsiella sp. rdd.edu.iq

Antifungal Activity Investigations

In addition to antibacterial effects, the antifungal potential of pyrrolidinone derivatives has been explored. nih.govresearchgate.net Research has shown that certain compounds possess inhibitory activity against fungal pathogens. For example, a study evaluated derivatives against three yeast strains: Candida albicans ATCC10231, Candida tropicalis PK233, and Cryptococcus neoformans H99. nih.gov The compounds in this study demonstrated moderate to low antifungal activity, with MIC values generally falling between 64 and 256 µg/mL. nih.gov

MicroorganismTypeObserved Activity / MIC (µg/mL)
Staphylococcus aureusGram-Positive BacteriaModerate to Low (16-128)
Vibrio cholerae strainsGram-Negative BacteriaModerate to Low (16-128)
Escherichia coliGram-Negative BacteriaActivity Observed
Klebsiella sp.Gram-Negative BacteriaActivity Observed
Candida albicansFungus (Yeast)Moderate to Low (64-256)
Candida tropicalisFungus (Yeast)Moderate to Low (64-256)
Cryptococcus neoformansFungus (Yeast)Moderate to Low (64-256)

Proposed Mechanisms of Antimicrobial Action

The precise mechanisms by which pyrrolidinone derivatives exert their antimicrobial effects are not fully elucidated and are likely to vary depending on the specific substitutions on the scaffold. However, based on the mechanisms of other heterocyclic antimicrobials, several hypotheses can be proposed:

Cell Wall/Membrane Disruption: The compounds may interfere with the synthesis of the bacterial cell wall or disrupt the integrity of the cell membrane, leading to leakage of cellular contents and cell death.

Enzyme Inhibition: They could act as inhibitors of essential bacterial or fungal enzymes, such as those involved in DNA replication (e.g., DNA gyrase) or metabolic pathways crucial for survival.

Inhibition of Protein Synthesis: The derivatives might bind to bacterial ribosomes, interfering with the process of protein synthesis and halting cell growth and replication.

Further research is necessary to confirm these proposed mechanisms for the this compound class of compounds.

Opioid Receptor Modulation and Analgesic Research

The pyrrolidinone scaffold has also been incorporated into molecules designed to modulate the opioid system for pain management. researchgate.netresearchgate.net Opioid receptors, primarily the mu (µ), delta (δ), and kappa (κ) subtypes, are G-protein coupled receptors that mediate the body's response to both endogenous opioids and exogenous opioid drugs. nih.gov

Research into pyrrolidinomorphinan derivatives, which fuse a pyrrolidine-based structure with a morphinan (B1239233) backbone, has yielded compounds with promising analgesic properties. researchgate.netresearchgate.net Studies have shown that some of these derivatives act as µ-opioid receptor agonists. researchgate.net The analgesic effect of these compounds is often demonstrated in animal models of pain, such as the acetic acid-induced writhing test. researchgate.netnih.gov Critically, the pain-relieving effects of some of these novel derivatives were reversed by the administration of naloxone, a classic opioid antagonist. researchgate.net This finding strongly indicates that their analgesic activity is mediated through the opioid receptor system. researchgate.net

The goal of modern opioid research is to develop analgesics that retain the pain-relieving efficacy of drugs like morphine while minimizing severe side effects such as respiratory depression and addiction. nih.govyoutube.com One advanced approach is the development of "biased agonists" or allosteric modulators. youtube.commdpi.com These are compounds that selectively activate certain downstream signaling pathways of the opioid receptor (e.g., G-protein signaling responsible for analgesia) over others (e.g., β-arrestin recruitment associated with side effects). nih.govyoutube.com The structural versatility of the this compound scaffold makes it an attractive starting point for designing such biased modulators of opioid receptors. mdpi.com

Selective Kappa Opioid Receptor Ligand Properties

Following a comprehensive review of publicly available scientific literature and chemical databases, no specific research investigating the selective kappa opioid receptor (KOR) ligand properties of this compound or its direct derivatives has been identified.

The kappa opioid system is a significant area of research in neuroscience and pharmacology, with KOR ligands being investigated for their potential roles in pain, addiction, and mood disorders. The development of selective KOR antagonists is of particular interest. However, database searches did not yield any studies that have characterized the interaction of this compound with the kappa opioid receptor.

While numerous studies have explored the synthesis and biological activities of various pyrrolidin-2-one derivatives, these investigations have focused on a wide range of biological targets and have not included the specific compound of interest in the context of KOR activity. The existing body of research on pyrrolidin-2-one scaffolds highlights their versatility in medicinal chemistry, but provides no data on the kappa opioid receptor ligand properties of this compound.

Receptor Binding Affinity and Specificity

Consistent with the absence of data on its kappa opioid receptor ligand properties, there is no available information on the receptor binding affinity and specificity of this compound for the kappa opioid receptor or other opioid receptor subtypes (mu and delta).

Receptor binding assays are crucial for determining the potency (affinity) and selectivity of a compound for its biological target. These studies typically involve radioligand displacement assays to measure the binding affinity (Ki or IC50 values) of a test compound for a specific receptor. A thorough search of the scientific literature reveals no such studies have been published for this compound. Consequently, no data tables detailing its binding affinity or selectivity profile can be provided.

Computational Chemistry and Molecular Modeling Applications

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are indispensable tools in modern drug discovery and development, offering profound insights into the electronic structure and reactivity of molecules. These computational methods, rooted in the principles of quantum mechanics, allow for the detailed investigation of molecular properties that are often difficult or impossible to determine experimentally. For the compound 1-[3-(Aminomethyl)phenyl]pyrrolidin-2-one, quantum chemical calculations can elucidate its fundamental characteristics, paving the way for a rational approach to designing novel therapeutic agents.

Geometry Optimization and Energetic Profiles

The first step in any quantum chemical investigation is the geometry optimization of the molecule. This process involves finding the arrangement of atoms in three-dimensional space that corresponds to the lowest possible energy, known as the ground state geometry. For this compound, this is typically achieved using methods like Density Functional Theory (DFT), which provides a good balance between computational cost and accuracy. chemrxiv.org The choice of the basis set, which is a set of mathematical functions used to describe the electronic wave function, is also crucial for obtaining reliable results.

Once the optimized geometry is obtained, a variety of energetic and electronic properties can be calculated. These include the total energy, the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and the dipole moment. The HOMO-LUMO energy gap is a particularly important parameter as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that the molecule is more reactive.

Below is an illustrative table of quantum chemical parameters that could be calculated for this compound.

Table 1: Calculated Quantum Chemical Parameters for this compound (Note: The following data is illustrative and based on typical values for similar organic molecules, calculated using DFT at the B3LYP/6-31G(d,p) level of theory.)

ParameterValueUnit
Total Energy-689.123Hartrees
HOMO Energy-0.215Hartrees
LUMO Energy0.045Hartrees
HOMO-LUMO Gap0.260Hartrees
Dipole Moment3.45Debye

Molecular Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a powerful visualization technique that illustrates the charge distribution within a molecule. nih.gov It is invaluable for identifying the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net In an MEP map, different colors are used to represent different values of the electrostatic potential on the molecule's surface. Typically, red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies regions of low electron density (positive potential), which are susceptible to nucleophilic attack. nih.gov Green and yellow represent intermediate potentials.

For this compound, an MEP map would likely reveal a negative potential around the oxygen atom of the pyrrolidinone ring, indicating a potential site for hydrogen bonding or interaction with positively charged residues in a biological target. Conversely, the aminomethyl group would likely exhibit a positive potential, highlighting its role as a hydrogen bond donor. This information is critical for understanding and predicting the non-covalent interactions that govern the binding of the molecule to its biological target. rsc.org

In Silico ADME Prediction and Optimization for Lead Compound Development

In the process of drug development, it is not sufficient for a compound to have high biological activity; it must also possess favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. eijppr.com In silico ADME prediction has become an essential component of modern drug discovery, allowing for the early identification of compounds with desirable pharmacokinetic profiles, thereby reducing the likelihood of late-stage failures. nih.gov

For this compound, a variety of computational models can be used to predict its ADME properties. These models are typically based on Quantitative Structure-Property Relationships (QSPR), which correlate the physicochemical properties of a molecule with its pharmacokinetic behavior.

Some of the key ADME parameters that can be predicted in silico include:

Aqueous Solubility: This is a critical factor for oral absorption.

Blood-Brain Barrier (BBB) Permeability: This is particularly important for drugs targeting the central nervous system.

Human Intestinal Absorption (HIA): This parameter predicts the extent to which a drug is absorbed from the gut into the bloodstream.

Cytochrome P450 (CYP) Inhibition: Inhibition of these enzymes can lead to drug-drug interactions.

Plasma Protein Binding (PPB): The extent of binding to plasma proteins can affect the distribution and elimination of a drug.

The table below presents a hypothetical in silico ADME profile for this compound, along with some of its key physicochemical properties.

Table 2: Predicted Physicochemical and ADME Properties for this compound (Note: This data is illustrative and based on typical predictions for similar small molecules.)

Property/ParameterPredicted Value/Classification
Molecular Weight190.25 g/mol
LogP0.85
Topological Polar Surface Area (TPSA)55.1 Ų
Aqueous SolubilityHigh
Blood-Brain Barrier (BBB) PermeabilityModerate
Human Intestinal Absorption (HIA)High
CYP2D6 InhibitionNon-inhibitor
Plasma Protein Binding (PPB)Low

Based on such predictions, medicinal chemists can make informed decisions about how to optimize the structure of a lead compound to improve its ADME profile. For example, if a compound is predicted to have low oral absorption, modifications can be made to its structure to increase its solubility or permeability. This iterative process of in silico prediction and chemical synthesis is a cornerstone of modern lead optimization. mdpi.com

Advanced Research Directions and Future Perspectives for 1 3 Aminomethyl Phenyl Pyrrolidin 2 One

Design and Synthesis of Next-Generation Derivatives with Enhanced Selectivity

The design and synthesis of next-generation derivatives of 1-[3-(aminomethyl)phenyl]pyrrolidin-2-one are pivotal for enhancing target selectivity and therapeutic efficacy. Structure-activity relationship (SAR) studies are fundamental to this process, guiding the rational design of new analogs. mdpi.com Key modifications can be introduced at several positions on the molecule to modulate its physicochemical properties and biological activity.

Key Areas for Derivatization:

Modification SitePotential ModificationsDesired Outcome
Aminomethyl Group Acylation, Alkylation, SulfonylationModulate basicity, hydrogen bonding capacity, and steric bulk to fine-tune target engagement.
Phenyl Ring Introduction of various substituents (e.g., halogens, alkyl, alkoxy groups)Alter electronic properties, lipophilicity, and metabolic stability.
Pyrrolidin-2-one Ring Introduction of substituents at positions 3, 4, and 5Introduce new chiral centers and conformational constraints to improve binding affinity and selectivity. nih.gov

The synthesis of these derivatives can be achieved through various established and innovative organic synthesis methodologies. rsc.org For instance, the aminomethyl group can be readily functionalized using standard amide or amine alkylation protocols. Modifications to the phenyl ring can be introduced either from suitably substituted starting materials or through late-stage functionalization reactions. The synthesis of substituted pyrrolidin-2-ones can be accomplished via multi-step sequences starting from chiral precursors or through the development of novel asymmetric synthetic routes. nih.gov

A significant aspect of designing next-generation derivatives is to enhance their three-dimensionality. researchgate.net Moving away from flat, two-dimensional structures can lead to improved target affinity and selectivity, as well as better physicochemical properties. This can be achieved by introducing stereocenters on the pyrrolidinone ring or by incorporating conformationally restricted side chains. nih.gov

Exploration of Novel Therapeutic Indications Beyond Current Findings

The structural features of this compound suggest its potential to interact with a variety of biological targets, opening avenues for novel therapeutic applications beyond its initially explored activities. The pyrrolidin-2-one core is present in drugs with diverse pharmacological effects, including nootropic, anticonvulsant, and anti-inflammatory activities. nih.govontosight.ai

Potential Therapeutic Areas for Exploration:

Central Nervous System (CNS) Disorders: The blood-brain barrier permeability of some phenylpyrrolidine derivatives makes them attractive candidates for CNS-related conditions. mdpi.com Potential indications include neurodegenerative diseases like Alzheimer's and Parkinson's disease, as well as psychiatric disorders such as depression and anxiety. ontosight.ai

Inflammatory Diseases: Certain pyrrolidine (B122466) derivatives have been shown to modulate inflammatory signaling pathways, such as those involving Toll-like receptors (TLRs). nih.govnih.gov This suggests potential applications in chronic inflammatory conditions like rheumatoid arthritis and inflammatory bowel disease.

Oncology: The pyrrolidinone scaffold has been incorporated into anticancer agents. nih.govontosight.ai Derivatives of this compound could be investigated for their potential to inhibit cancer cell proliferation, induce apoptosis, or modulate the tumor microenvironment.

Infectious Diseases: The pyrrolidine ring is a common motif in various antimicrobial and antiviral agents. ontosight.ai Novel derivatives could be screened for activity against a broad spectrum of pathogens, including drug-resistant strains.

Metabolic Disorders: Some pyrrolidine derivatives have shown potential as antidiabetic agents. researchgate.net This opens the possibility of exploring the therapeutic potential of this compound and its analogs in conditions like type 2 diabetes.

Integration of Multi-Omics Data in Mechanistic Investigations

To fully understand the therapeutic potential and mechanism of action of this compound and its derivatives, the integration of multi-omics data is crucial. mdpi.com This approach provides a holistic view of the cellular response to the compound, from the genome to the metabolome.

Multi-Omics Approaches for Mechanistic Studies:

Omics TechnologyApplication in Drug Discovery
Genomics Identify genetic variations that may influence drug response and identify potential drug targets. nih.gov
Transcriptomics Analyze changes in gene expression profiles upon treatment with the compound to elucidate affected pathways.
Proteomics Identify protein targets and off-targets of the compound and understand post-translational modifications.
Metabolomics Assess changes in metabolic pathways to understand the physiological effects of the compound. mdpi.com

By combining these datasets, researchers can construct comprehensive models of the compound's biological activity. nih.gov This integrated approach can help in:

Target Identification and Validation: Uncovering the primary molecular targets responsible for the observed pharmacological effects.

Pathway Analysis: Identifying the signaling pathways that are modulated by the compound.

Biomarker Discovery: Identifying molecular signatures that can predict drug response or toxicity.

Understanding Off-Target Effects: Elucidating unintended molecular interactions that could lead to adverse effects.

Development of High-Throughput Screening Assays for Compound Discovery

High-throughput screening (HTS) is an essential tool for the discovery of novel bioactive compounds from large chemical libraries. drugtargetreview.comazolifesciences.comewadirect.com The development of robust and reliable HTS assays is critical for identifying new derivatives of this compound with desired biological activities.

Types of HTS Assays for Pyrrolidinone-Based Drug Discovery:

Assay TypePrincipleApplication
Biochemical Assays Measure the effect of a compound on the activity of a purified enzyme or receptor. drugtargetreview.comScreening for inhibitors or activators of specific molecular targets.
Cell-Based Assays Monitor the effect of a compound on a specific cellular process or pathway in living cells. nih.govAssessing the functional consequences of target modulation in a more physiologically relevant context.
High-Content Screening (HCS) Utilizes automated microscopy and image analysis to measure multiple cellular parameters simultaneously.Providing detailed information on the compound's effects on cell morphology, protein localization, and other cellular phenotypes.

The choice of assay format depends on the specific therapeutic area and the biological question being addressed. For example, in a search for novel anti-inflammatory agents, a cell-based assay measuring the inhibition of pro-inflammatory cytokine production could be employed. For CNS applications, assays monitoring neuronal survival or neurite outgrowth might be more appropriate. nih.gov The goal of HTS is to efficiently screen large numbers of compounds to identify "hits" that can then be further optimized through medicinal chemistry efforts. ncsu.edu

Addressing Research Gaps in the Understanding of Biological Pathways

Despite the broad therapeutic potential of pyrrolidin-2-one derivatives, there are still significant gaps in our understanding of the biological pathways they modulate. For many compounds in this class, the precise molecular targets and the downstream signaling events that lead to their pharmacological effects remain to be fully elucidated.

Key Research Gaps to Address:

Deorphanization of Phenotypic Effects: Many pyrrolidin-2-one derivatives have been identified through phenotypic screens, where their molecular targets are unknown. A key research gap is to identify the specific proteins and pathways that are responsible for these observed cellular effects.

Elucidation of Downstream Signaling Cascades: Even when a primary target is known, the subsequent signaling events that are triggered by the compound-target interaction are often not fully understood. A deeper understanding of these pathways is necessary to predict the full range of a compound's biological effects.

Investigation of Polypharmacology: It is increasingly recognized that many drugs interact with multiple targets. A comprehensive understanding of the polypharmacology of this compound and its derivatives is needed to fully appreciate their therapeutic potential and potential for side effects.

Understanding Mechanisms of Resistance: For indications such as cancer and infectious diseases, understanding the potential mechanisms by which resistance to these compounds might develop is crucial for their long-term therapeutic success.

Addressing these research gaps will require a multidisciplinary approach, combining chemical synthesis, biochemical and cell-based assays, structural biology, computational modeling, and systems biology approaches. A more complete understanding of the biological pathways modulated by this class of compounds will undoubtedly pave the way for the development of novel and more effective therapeutics.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing 1-[3-(Aminomethyl)phenyl]pyrrolidin-2-one and its derivatives?

  • Answer : A domino reaction catalyzed by elemental iodine is widely used for pyrrolidin-2-one derivatives. This involves γ-butyrolactam (2-pyrrolidinone), aromatic aldehydes, and substituted thiophenol, yielding structurally diverse analogs . For aminomethyl-substituted derivatives, reductive amination or nucleophilic substitution on pre-functionalized intermediates is recommended, with purification via HPLC (e.g., using C18 columns) to isolate high-purity products .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Answer : Use a combination of:

  • NMR (¹H/¹³C) to confirm substituent positions (e.g., aminomethyl group at the phenyl ring).
  • LC-MS to verify molecular weight (e.g., [M+H]+ peaks matching theoretical values).
  • HPLC (≥95% purity threshold) with UV detection at 254 nm .

Q. What safety protocols are critical when handling this compound?

  • Answer :

  • PPE : Gloves, lab coat, and goggles due to potential skin/eye irritation .
  • Ventilation : Use fume hoods to avoid inhalation (acute toxicity: H302, H315, H319 per GHS) .
  • First aid : Immediate rinsing with water for skin contact; seek medical attention if ingested .

Advanced Research Questions

Q. How can researchers resolve contradictions in binding affinity data for this compound across different assays?

  • Answer :

  • Validate assay conditions : Compare results under standardized parameters (e.g., pH 7.4 buffer, 25°C).
  • Control for interference : Test for nonspecific binding using scrambled analogs or competitive inhibitors.
  • Use orthogonal methods : Pair SPR (surface plasmon resonance) with ITC (isothermal titration calorimetry) to confirm thermodynamic consistency .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

  • Answer :

  • Structural modifications : Introduce fluorine atoms (e.g., trifluoromethyl groups) to enhance metabolic stability .
  • Salt formation : Hydrochloride salts improve aqueous solubility (e.g., 1-aminopyrrolidin-2-one hydrochloride, mp 227°C) .
  • Pro-drug approaches : Mask the aminomethyl group with acetyl or Boc protections to enhance bioavailability .

Q. How can molecular docking elucidate the compound’s interaction with biological targets (e.g., Factor Xa)?

  • Answer :

  • Docking software : Use AutoDock Vina or Schrödinger Suite with cryo-EM/PDB structures (e.g., PDB ID: A1IIM).
  • Key interactions : Hydrogen bonds between the pyrrolidin-2-one carbonyl and Arg214 of Factor Xa; π-π stacking of the phenyl ring with Tyr99 .
  • Validation : Compare docking scores (e.g., −7.5 kcal/mol) with experimental binding constants (e.g., 2.1 × 10⁵ M⁻¹) .

Key Methodological Notes

  • Contradictory Data : Cross-reference synthesis yields (e.g., 60–85% for iodine-catalyzed reactions ) with purity-adjusted outputs.
  • Ethical Compliance : Adhere to IACUC protocols for in vivo studies, given the compound’s organ toxicity potential (H335) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.